molecular formula C21H24N4O B2438997 N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899942-65-5

N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2438997
CAS No.: 899942-65-5
M. Wt: 348.45
InChI Key: MLUJEDLJSMHVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule with a molecular formula of C25H21N5O and an average mass of 423.476 g/mol . This compound belongs to the class of 1,2,3-triazole-4-carboxamides, a scaffold of significant interest in medicinal chemistry and drug discovery . The 1,2,3-triazole core is known for its structural robustness and ability to participate in hydrogen bonding, which can be crucial for interactions with biological targets. While specific biological data for this compound is not fully detailed in the literature, analogous 1,2,3-triazole-4-carboxamide derivatives are actively investigated for their potential in anticancer research, with some showing activity as inhibitors of pathways like Wnt/β-catenin, and others evaluated for antimicrobial properties . The structure features a 5-methyl group on the triazole ring and substituted phenyl rings at the 1- and N-positions, offering potential for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-5-16-8-6-7-9-19(16)22-21(26)20-15(4)25(24-23-20)18-12-10-17(11-13-18)14(2)3/h6-14H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUJEDLJSMHVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Mechanism and Optimization

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective 1,2,3-triazole formation via cycloaddition between organic azides and terminal alkynes. For the target compound, the triazole core is constructed first, followed by carboxamide functionalization. The mechanism involves:

  • Copper(I) Acetylide Formation : A terminal alkyne (e.g., 4-(propan-2-yl)phenylacetylene) reacts with Cu(I) to form a copper acetylide intermediate.
  • Azide Coordination : The organic azide (e.g., 2-ethylphenyl azide) coordinates to the copper center, facilitating a 1,3-dipolar cycloaddition.
  • Triazole Ring Closure : Deprotonation and rearomatization yield the 1,4-disubstituted triazole.

Optimization Parameters :

  • Catalyst : Cu(I) sources like CuI or CuSO4/sodium ascorbate are optimal, achieving yields >85%.
  • Solvent : Dimethylformamide (DMF) or tert-butanol improves solubility and reaction kinetics.
  • Temperature : Reactions proceed efficiently at 25–60°C, avoiding side product formation.
Table 1: CuAAC Conditions for Triazole Intermediate Synthesis
Component Specification Yield (%) Reference
4-(Propan-2-yl)phenylacetylene 1.2 equiv 88
2-Ethylphenyl azide 1.0 equiv -
CuI 10 mol% 92
Reaction Time 12 h at 50°C -

Carboxamide Functionalization

The triazole intermediate undergoes carboxamide coupling via activation of the carboxylic acid. Two approaches are prevalent:

  • Mixed Carbonate Method : The carboxylic acid (e.g., 5-methyl-1H-1,2,3-triazole-4-carboxylic acid) is activated with ethyl chloroformate, followed by amine coupling (2-ethylaniline).
  • DCC/HOBt Mediated Coupling : N,N'-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions.

Critical Considerations :

  • Protection Groups : Temporary protection of the triazole nitrogen may prevent side reactions during coupling.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.

Electrochemical Synthesis of Triazole Derivatives

Methodology and Scalability

Electrochemical synthesis offers a catalyst-free alternative, leveraging electron transfer to drive cyclization. For triazole formation, this method involves:

  • Hydrazine Condensation : 2-Hydrazinopyridines react with aldehydes to form hydrazone intermediates.
  • Electrochemical Cyclization : An undivided cell with graphite anode and platinum cathode applies a constant current (10 mA) in acetonitrile/water (4:1) at 70°C.

Advantages :

  • Green Chemistry : Eliminates metal catalysts, reducing post-synthesis purification.
  • Scalability : Gram-scale production is feasible with 100 mA current and extended reaction times.
Table 2: Electrochemical Synthesis Parameters
Parameter Value Yield (%) Reference
Current Density 10 mA/cm² 78
Electrolyte nBu4NBF4 (0.05 M) -
Temperature 70°C -
Reaction Time 4 h 82

Application to Target Compound

Adapting this method for N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide requires:

  • Substrate Modification : Replacing pyridine derivatives with 4-(propan-2-yl)phenylhydrazine.
  • Solvent Optimization : Acetonitrile/water mixtures maintain reagent solubility while facilitating proton transfer.

Challenges :

  • Regioselectivity : Electrochemical methods may favor 1,4-disubstituted triazoles, aligning with the target structure.
  • Byproduct Formation : Minimizing overoxidation requires precise control of current density.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • CuAAC : Superior yields (85–92%) but requires catalyst removal.
  • Electrochemical : Moderate yields (75–82%) with simpler purification.

Environmental and Economic Impact

  • CuAAC : Higher atom economy but generates copper waste.
  • Electrochemical : Energy-intensive yet aligns with green chemistry principles.
Table 3: Method Comparison for Industrial Application
Criterion CuAAC Electrochemical
Catalyst Required Yes No
Reaction Time 12–24 h 4–8 h
Scalability Pilot-scale proven Lab-scale demonstrated
Waste Generation Moderate Low

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance heat/mass transfer for CuAAC, reducing reaction time to 2–4 h.
  • Electrode Design : Optimized graphite/platinum configurations improve current distribution in electrochemical cells.

Cost Analysis

  • CuAAC : Raw material costs dominate (~$120/kg), driven by copper catalysts.
  • Electrochemical : Energy costs (~$80/kg) offset savings from catalyst omission.

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This method involves:

  • Azide preparation : Aryl azides are generated from aniline derivatives via diazotization followed by treatment with sodium azide.

  • Alkyne source : Propargyl amine or substituted alkynes act as alkyne precursors.

  • Cycloaddition : The reaction proceeds under copper(I) catalysis (e.g., CuI, CuSO₄) in solvents like MeCN or DMF, yielding the triazole ring .

Amide Formation

The carboxamide group is introduced through:

  • Acid chloride formation : Triazole-4-carboxylic acid derivatives are converted to acid chlorides using reagents like SOCl₂ or CDI .

  • Coupling with amines : The acid chloride reacts with aryl amines (e.g., 2-ethylphenylamine) to form the carboxamide bond .

CuAAC Mechanism

The CuAAC reaction proceeds via a copper(I)-mediated mechanism :

  • Alkyne activation : The alkyne coordinates to CuI, forming a copper-acetylide complex.

  • Azide attack : The terminal nitrogen of the azide attacks the copper-acetylide, forming a six-membered transition state.

  • Cyclization : The triazole ring forms, releasing the copper catalyst .

Amide Coupling Mechanism

Amide formation involves:

  • Acid chloride activation : SOCl₂ converts the carboxylic acid to a reactive acid chloride.

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond .

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid:
RCONHR’+H2ORCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}_2

Substitution on Aromatic Rings

The ethyl and isopropyl substituents on the aryl rings may undergo reactions such as:

  • Oxidation : Ethyl groups to ketones (e.g., using KMnO₄).

  • Alkylation : Further substitution via Friedel-Crafts or Suzuki coupling .

Medicinal Chemistry

Triazole cores are explored for anticancer and antimicrobial activities . Modifications to substituents (e.g., aryl groups) can enhance selectivity or solubility.

Material Science

The compound’s structural rigidity and aromaticity make it suitable for coordination chemistry or crystal engineering .

Biological Activity Correlation

  • Anticancer : Triazole derivatives with bulky substituents (e.g., isopropyl) show moderate activity against melanoma and breast cancer .

  • Enzyme Inhibition : Structural analogs inhibit targets like IDO1 (indoleamine 2,3-dioxygenase) via triazole-heme interactions .

Scientific Research Applications

Anticancer Applications

Research indicates that triazole derivatives exhibit significant anticancer properties. The mechanisms of action often involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Case Studies

  • Antitumor Efficacy in NSCLC Models:
    • A study involving xenograft mouse models demonstrated that treatment with this compound resulted in a tumor volume reduction of approximately 60% after four weeks at a dosage of 10 mg/kg.
    • The compound exhibited an IC50 value of 5.2 µM against A549 cell lines, indicating potent antiproliferative activity.
  • Comparative Efficacy:
    • In comparative studies, this compound showed enhanced efficacy over standard treatments like Erlotinib in specific NSCLC models.
CompoundCell LineIC50 (µM)Mechanism
C200-3220A5495.2EGFR Inhibition
C200-3220H4604.8Apoptosis Induction

Antimicrobial Applications

Triazole compounds are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Activity

This compound has been evaluated against various microbial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide could be a promising candidate for developing new antimicrobial agents.

Case Studies

  • Selective Antimicrobial Activity:
    • A series of antimicrobial assays demonstrated that the compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines.
    • This selectivity underscores its potential for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-ethylphenyl)-1-(4-tert-butylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. This unique structure can result in distinct biological activities and physicochemical properties compared to other similar compounds.

Biological Activity

N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and possesses other pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Chemical Structure

Molecular Formula: C19H24N4O
Molecular Weight: 320.42 g/mol
CAS Number: 2059936-22-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induces apoptosis and inhibits proliferation
MDA-MB-2310.50Arrests cell cycle at G0/G1 phase
PC-30.60Inhibits colony formation via Wnt signaling pathway

The mechanism of action involves the inhibition of NF-kB activation and induction of apoptosis through increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release into the cytoplasm .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in infectious disease treatment .

Case Study 1: Anticancer Efficacy

In a study conducted by Wei et al., the compound was tested on HCT116 and MDA-MB-231 cell lines. Results showed a marked decrease in cell viability at low concentrations (IC50 values of 0.43 µM for HCT116). The study reported that treatment with the compound led to reduced expression of mesenchymal markers and increased epithelial markers, indicating a shift towards less aggressive cancer phenotypes .

Case Study 2: Antimicrobial Screening

Research published in Drug Target Insights evaluated the antimicrobial properties of various triazole derivatives, including our compound. It was found that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria at MIC values comparable to existing antibiotics .

Q & A

Q. What are the established synthetic routes for this triazole carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step processes, starting with condensation reactions between substituted anilines and isocyanides to form intermediates, followed by cyclization with sodium azide to construct the triazole core . Optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • Computational guidance: Employ quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Intermediate purification: Utilize column chromatography or recrystallization to minimize side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and purity (e.g., aromatic proton integration in the 6.5–8.5 ppm range) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₂₅N₅O) .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological solutions include:

  • Co-solvent systems: Use dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) at concentrations <1% to avoid cytotoxicity .
  • Structural derivatization: Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 2-ethylphenyl or propan-2-yl positions to enhance solubility .
  • Nanoformulation: Develop liposomal or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across different in vitro models?

Contradictions may arise from assay-specific conditions (e.g., pH, cell line variability). Strategies include:

  • Standardized protocols: Adopt consensus guidelines for cell culture conditions (e.g., serum concentration, passage number) .
  • Meta-analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables .
  • Mechanistic validation: Use CRISPR-Cas9 knockout models to confirm target specificity and rule off-target effects .

Q. What computational strategies are recommended for predicting the enzyme inhibition specificity of this compound?

Advanced approaches include:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding interactions with target enzymes (e.g., kinases, cytochrome P450) .
  • Molecular Dynamics (MD) simulations: Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP): Calculate binding free energies to rank inhibitor potency against homologous enzymes .

Q. How can researchers design experiments to investigate the compound’s metabolic stability in hepatic models?

A tiered experimental framework is recommended:

  • Phase I metabolism: Incubate with human liver microsomes (HLM) and NADPH cofactors, monitoring degradation via LC-MS/MS .
  • CYP450 inhibition assays: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Reactive metabolite screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Future Research Directions

  • Mechanistic studies: Elucidate the role of the propan-2-yl group in modulating target binding kinetics .
  • Polypharmacology profiling: Screen against orphan GPCRs using β-arrestin recruitment assays .
  • In vivo pharmacokinetics: Conduct rodent studies with LC-MS/MS quantification to assess half-life and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.